molecular formula C12H9ClFN3O B11851115 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide

5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide

Katalognummer: B11851115
Molekulargewicht: 265.67 g/mol
InChI-Schlüssel: XQESBHKUHADMHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is a substituted pyrazinecarboxamide derivative synthesized via aminolysis of pyrazinecarboxylic acid chlorides with substituted benzylamines.

Eigenschaften

Molekularformel

C12H9ClFN3O

Molekulargewicht

265.67 g/mol

IUPAC-Name

5-chloro-N-[(2-fluorophenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C12H9ClFN3O/c13-11-7-15-10(6-16-11)12(18)17-5-8-3-1-2-4-9(8)14/h1-4,6-7H,5H2,(H,17,18)

InChI-Schlüssel

XQESBHKUHADMHE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN=C(C=N2)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis from 5-Chloropyrazine-2-carbonyl Chloride

The most widely reported method involves converting 5-chloropyrazine-2-carboxylic acid to its acyl chloride derivative, followed by reaction with 2-fluorobenzylamine (Figure 1).

Procedure :

  • Chlorination : 5-Hydroxypyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux to form 5-chloropyrazine-2-carbonyl chloride.

  • Amidation : The acyl chloride is reacted with 2-fluorobenzylamine in acetone or pyridine, using triethylamine (TEA) as a base to neutralize HCl.

Key Data :

ParameterValueSource
Yield66–89%
Reaction Time2–20 hours
SolventAcetone, toluene, or pyridine
PurificationRecrystallization (EtOH/H₂O)

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. TEA scavenges HCl, shifting equilibrium toward product formation.

Multi-Step Synthesis from Pyrazinecarbonitrile

Hydrolysis and Subsequent Chlorination

An alternative route starts with 3-chloropyrazine-2-carbonitrile, which is hydrolyzed to the carboxylic acid before chlorination (Figure 2).

Procedure :

  • Hydrolysis : 3-Chloropyrazine-2-carbonitrile is treated with 10% NaOH to yield 3-chloropyrazine-2-carboxylic acid.

  • Chlorination : SOCl₂ in toluene converts the acid to 3-chloropyrazine-2-carbonyl chloride.

  • Coupling : Reaction with 2-fluorobenzylamine in acetone/TEA yields the target compound.

Key Data :

ParameterValueSource
Overall Yield59–91%
Critical StepHydrolysis (7 hours)

Advantage : This method avoids handling unstable intermediates like 5-hydroxypyrazine-2-carboxylic acid.

Microwave-Assisted Aminodehalogenation

Side Reaction Mitigation

In some cases, aminodehalogenation of 5-chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide derivatives occurs as a side reaction. Microwave irradiation (150°C, 100 W) in methanol with pyridine accelerates this process, producing N-benzyl-3-(benzylamino)pyrazine-2-carboxamides.

Implication :

  • Requires careful monitoring via TLC to separate byproducts.

  • Flash chromatography (hexane/ethyl acetate) achieves purification.

Characterization and Analytical Data

Spectroscopic Confirmation

IR Spectroscopy :

  • C=O Stretch : 1688–1699 cm⁻¹.

  • N–H Bend : 1519–1532 cm⁻¹.

¹H-NMR (DMSO-d₆) :

Signal (δ, ppm)Assignment
9.60–10.71Amide NH (singlet)
8.50–9.38Pyrazine protons
4.50–4.70Benzyl CH₂
6.30–7.87Aromatic protons (Ar–H)

Mass Spectrometry :

  • Molecular Ion : m/z 265.671 (C₁₁H₇ClFN₃O).

Comparative Analysis of Methods

MethodYieldPurityComplexityScalability
Direct Amidation66–89%>95%LowHigh
Multi-Step Synthesis59–91%>90%ModerateModerate
Microwave-AssistedN/A*N/AHighLow

*Primarily used for byproduct studies rather than primary synthesis.

Industrial-Scale Considerations

Process Optimization

  • Solvent Choice : Acetone is preferred over pyridine due to lower toxicity and easier recovery.

  • Catalyst : Cesium carbonate in acetonitrile/water (10:1) improves yields in patent CN112979565B.

Cost Analysis :

ReagentCost per kg (USD)
2-Fluorobenzylamine1,200–1,500
Thionyl chloride800–1,000
Triethylamine300–400

Analyse Chemischer Reaktionen

Reaktionstypen: 5-Chlor-N-(2-Fluorbenzyl)pyrazin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene N-substituierte Pyrazin-2-carboxamide ergeben .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Pyrazinecarboxamide Derivatives
Compound (Reference) Pyrazine Substituents Benzyl Substituent Antimycobacterial MIC (µg/mL) Antifungal MIC (µmol/L) Photosynthesis Inhibition IC50 (µmol/L) Lipophilicity (log k)
5-Chloro-N-(2-fluorobenzyl)-pyrazine-2-carboxamide (Target) 5-Cl 2-F Not reported Not reported Not reported Inferred moderate
5-Chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide (2) 5-Cl 3-CF3 N/A 15.6 (vs. T. mentagrophytes) N/A High
5-tert-Butyl-6-Cl-N-(4-methoxybenzyl)-pyrazine-2-carboxamide (12) 5-tert-Butyl, 6-Cl 4-OCH3 6.25 (vs. M. tuberculosis) N/A N/A Low
5-Cl-N-(4-methoxybenzyl)-pyrazine-2-carboxamide (4) 5-Cl 4-OCH3 Inactive Inactive N/A Lowest in series
5-tert-Butyl-6-Cl-N-benzyl-pyrazine-2-carboxamide (9) 5-tert-Butyl, 6-Cl H 12.5 (vs. M. tuberculosis) N/A 7.4 Moderate

Key Findings

Antimycobacterial Activity :

  • The tert-butyl and 6-chloro substituents on the pyrazine ring (e.g., compound 12) enhance activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), surpassing pyrazinamide (PZA) in efficacy against PZA-resistant strains like M. avium and M. kansasii .
  • In contrast, the 5-chloro derivative (compound 2) lacks antimycobacterial potency, indicating that bulky pyrazine substituents are critical for this activity.

Antifungal Activity :

  • The 3-trifluoromethylbenzyl group in compound 2 confers potent antifungal activity against Trichophyton mentagrophytes (MIC = 15.6 µmol/L), whereas derivatives with 4-methoxybenzyl (compound 4) or unsubstituted benzyl groups (compound 9) are inactive .

Photosynthesis Inhibition :

  • Lipophilicity correlates strongly with photosynthesis-inhibiting activity. Compound 9 (log k = moderate) and 11 (5-tert-butyl-6-Cl-N-(4-Cl-benzyl)) show IC50 values of 7.4 and 13.4 µmol/L, respectively, in spinach chloroplasts .

Lipophilicity Trends :

  • Pyrazine substituents increase lipophilicity in the order: 5-Cl < 6-Cl < 5-tert-butyl-6-Cl .
  • Benzyl substituents follow: 4-OCH3 < H < 4-Cl < 3-CF3 . The 2-fluorobenzyl group in the target compound likely confers intermediate lipophilicity.

Mechanistic Insights

  • Antifungal Action : Electron-withdrawing groups (e.g., CF3) on the benzyl moiety improve activity, possibly by enhancing target affinity .
  • Photosynthesis Inhibition : Lipophilic compounds disrupt electron transport in chloroplasts, with inhibition potency increasing linearly with log k values .

Biologische Aktivität

5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide is a significant compound in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of the compound's pharmacological properties.

Chemical Structure and Properties

This compound has a molecular formula of C12H10ClFN2OC_{12}H_{10}ClFN_2O and a molecular weight of approximately 265.67 g/mol. The compound features a pyrazine ring with a chloro substituent at the fifth position and a fluorobenzyl group attached to the nitrogen atom of the carboxamide functional group. The presence of halogens (chlorine and fluorine) enhances its lipophilicity and may influence its interaction with biological targets, potentially improving its efficacy in therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including halogenation and amide formation. Controlled reaction conditions are crucial for optimizing yield and purity. The compound can be synthesized through various methods that allow for the introduction of the chloro and fluorobenzyl groups onto the pyrazine scaffold.

Antimycobacterial Activity

Research indicates that compounds similar to this compound exhibit significant antimycobacterial activity. For instance, derivatives like 5-chloropyrazinamide have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL . The mechanism of action is primarily attributed to the inhibition of mycobacterial fatty acid synthase I, a critical enzyme in mycobacterial lipid biosynthesis.

Cytotoxicity Studies

In vitro cytotoxicity evaluations have demonstrated that certain derivatives maintain low toxicity while exhibiting potent antimycobacterial effects. For example, compounds with hydroxyl substituents displayed reduced cytotoxicity in cell lines such as Chinese hamster ovary (CHO) and renal cell adenocarcinoma . This suggests that structural modifications can enhance therapeutic profiles by balancing efficacy against toxicity.

Structure-Activity Relationship (SAR)

A series of studies have focused on understanding the structure-activity relationships (SAR) of pyrazine derivatives, including this compound. By systematically varying substituents on the phenyl ring, researchers have identified key features that enhance biological activity against mycobacteria while minimizing cytotoxic effects .

Compound NameMIC (µg/mL)Notable Features
This compoundTBDHalogenated structure; potential for high activity
5-Chloropyrazinamide1.56Effective against M. tuberculosis
N-(benzyl)-3-chloropyrazine-2-carboxamideTBDVarying halogen substitutions

Molecular Docking Studies

Preliminary molecular docking studies have suggested that this compound interacts effectively with metabolic enzymes, such as fatty acid synthase. This interaction may elucidate its mechanism of action and inform future drug design efforts aimed at developing more potent antimycobacterial agents.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-N-(2-fluorobenzyl)pyrazine-2-carboxamide, and how is purity ensured?

The compound is typically synthesized via multi-step organic reactions involving:

  • Step 1 : Activation of pyrazine-2-carboxylic acid derivatives (e.g., 5-chloropyrazine-2-carboxylic acid) using coupling agents like triphenylphosphite or benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine) .
  • Step 2 : Condensation with 2-fluorobenzylamine under controlled conditions (e.g., inert atmosphere, 0–25°C) to form the carboxamide bond .
  • Purity Control : Purification via column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) and characterization using 1^1H/13^{13}C NMR, mass spectrometry (MS), and HPLC (>95% purity thresholds) .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent integration and coupling patterns (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H10_{10}ClFN3_3O: calc. 282.05) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in single crystals .

Q. How do structural features (e.g., fluorobenzyl group) influence bioactivity?

The 2-fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the pyrazine core enables π-π stacking with biological targets (e.g., enzyme active sites). The chloro substituent at position 5 may modulate electron density, affecting binding affinity .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Poor aqueous solubility (logP ~2.8) necessitates DMSO or PEG-400 for in vitro assays.
  • Stability : Stable at −20°C for >6 months; degradation observed at pH <3 (hydrolysis of carboxamide bond) .

Q. What are common synthetic impurities, and how are they mitigated?

  • Byproducts : Unreacted pyrazine intermediates or N-alkylation side products.
  • Mitigation : Optimize stoichiometry (amine:acid = 1.2:1) and use scavengers (e.g., polymer-bound isocyanate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Case Study : A 27% yield was achieved via 1,2-dichloroethane reflux with trimethylacetyl chloride, compared to 22% using CH2_2Cl2_2 at −15°C .

  • Key Parameters :

    ConditionYield (%)Purity (%)
    Reflux, 16 h27>98
    Low temp, 15 h2295

Q. How to resolve contradictions in reported biological activity data?

  • Approach : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) and validate with structural analogs (e.g., 5-bromo or 5-methyl derivatives) .
  • Example : Discrepancies in IC50_{50} values may arise from assay conditions (e.g., ATP concentration in kinase assays) .

Q. What computational strategies predict target interactions and selectivity?

  • Docking Studies : Pyrazine-carboxamide derivatives show affinity for kinases (e.g., ABL1) via hinge-region hydrogen bonds .
  • MD Simulations : Assess binding stability over 100 ns trajectories; free energy calculations (MM-PBSA) quantify ΔGbinding_{binding} .

Q. How does stereochemistry influence pharmacological properties?

  • Chiral Centers : While the parent compound lacks stereocenters, derivatives with cyclopropane or pyrrolidine groups (e.g., ) require enantiomeric resolution (e.g., chiral HPLC) to evaluate activity differences .

Q. What strategies enhance selectivity for specific biological targets?

  • SAR Studies : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 5 to reduce off-target binding .
  • Prodrug Design : Mask the carboxamide as a tert-butyl ester to improve membrane permeability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.